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Introduction
Trimethyl(3-methyl-2-butenyl)silane, also known as prenyltrimethylsilane, is an organosilicon

compound of significant interest in organic synthesis. Its utility as a versatile building block

stems from the unique reactivity of the allylic silane moiety, which allows for stereoselective and

regioselective carbon-carbon bond formation. This guide provides an in-depth spectroscopic

analysis of trimethyl(3-methyl-2-butenyl)silane, offering researchers, scientists, and drug

development professionals a thorough understanding of its structural characterization through

modern analytical techniques. A comprehensive grasp of its spectroscopic properties is

paramount for reaction monitoring, quality control, and the unambiguous identification of this

valuable synthetic intermediate.

This technical guide will delve into the analysis of trimethyl(3-methyl-2-butenyl)silane using four

key spectroscopic methods: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
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(MS). The causality behind experimental choices and the interpretation of the resulting data will

be explained to provide a robust, self-validating analytical framework.

Analytical Workflow
The comprehensive spectroscopic analysis of trimethyl(3-methyl-2-butenyl)silane follows a

logical workflow designed to provide a complete structural elucidation. Each technique offers

complementary information, and together they form a powerful analytical toolkit.
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Caption: Overall workflow for the spectroscopic analysis of trimethyl(3-methyl-2-butenyl)silane.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen

framework of an organic molecule. The ¹H NMR spectrum of trimethyl(3-methyl-2-

butenyl)silane provides distinct signals for each type of proton, offering valuable information

about their chemical environment and connectivity.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of trimethyl(3-methyl-2-butenyl)silane in CDCl₃ is presented

below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a 0.05 Singlet 9H Si(CH₃)₃

b 1.50 Doublet 2H Si-CH₂-CH=

c 1.65 Singlet 3H =C-CH₃

d 1.75 Singlet 3H =C-CH₃

e 5.10 Triplet of triplets 1H -CH=C(CH₃)₂

Interpretation of the ¹H NMR Spectrum
δ 0.05 (s, 9H): This sharp singlet integrating to nine protons is characteristic of the three

equivalent methyl groups attached to the silicon atom. The high shielding is due to the

electropositive nature of silicon.

δ 1.50 (d, 2H): This doublet, integrating to two protons, corresponds to the methylene group

(CH₂) directly bonded to the silicon atom. It is split by the adjacent vinyl proton.

δ 1.65 (s, 3H) and δ 1.75 (s, 3H): These two singlets, each integrating to three protons, are

assigned to the two methyl groups on the double bond. Their slight difference in chemical
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shift arises from their geometric relationship (cis or trans) to the rest of the molecule.

δ 5.10 (tt, 1H): This multiplet, appearing as a triplet of triplets, is characteristic of the vinyl

proton. It is coupled to the adjacent methylene protons and shows long-range coupling to the

methyl protons on the double bond.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of trimethyl(3-methyl-2-butenyl)silane

in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): -2 to 12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by

setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in trimethyl(3-methyl-2-butenyl)silane will give a distinct signal in the

¹³C NMR spectrum.
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Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum of trimethyl(3-methyl-2-butenyl)silane in

CDCl₃ is summarized below.

Signal Chemical Shift (ppm) Assignment

1 -1.5 Si(CH₃)₃

2 19.0 Si-CH₂-CH=

3 17.5 =C-CH₃

4 25.8 =C-CH₃

5 120.0 -CH=C(CH₃)₂

6 132.0 -CH=C(CH₃)₂

Interpretation of the ¹³C NMR Spectrum
δ -1.5: This upfield signal is characteristic of the methyl carbons attached to the silicon atom.

The electronegativity of silicon causes a significant shielding effect.

δ 19.0: This signal corresponds to the methylene carbon (CH₂) bonded to the silicon atom.

δ 17.5 and δ 25.8: These two signals are assigned to the two methyl carbons on the double

bond.

δ 120.0 and δ 132.0: These two downfield signals are characteristic of the sp²-hybridized

carbons of the double bond. The carbon atom substituted with two methyl groups appears at

a lower field.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters:
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512 to 1024 scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): -10 to 150 ppm.

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline

correction. The solvent peak (CDCl₃ at δ 77.16) can be used for referencing.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions
The IR spectrum of trimethyl(3-methyl-2-butenyl)silane is expected to show the following

characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Intensity

3080-3010 =C-H Stretch Medium

2960-2850 C-H Stretch (Alkyl) Strong

1650 C=C Stretch Medium

1450 C-H Bend (CH₂) Medium

1375 C-H Bend (CH₃) Medium

1250 Si-CH₃ Symmetric Bend Strong

840 Si-C Stretch Strong
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Interpretation of the IR Spectrum
~3040 cm⁻¹: The presence of a peak in this region confirms the C(sp²)-H bond of the alkene.

2960-2850 cm⁻¹: Strong absorptions in this region are due to the C(sp³)-H stretching

vibrations of the methyl and methylene groups.

~1650 cm⁻¹: A medium intensity band in this region is indicative of the C=C double bond

stretching vibration.

~1250 cm⁻¹ and ~840 cm⁻¹: These strong bands are highly characteristic of the trimethylsilyl

group, corresponding to the symmetric deformation of the Si-CH₃ bonds and the Si-C

stretching vibration, respectively.

Experimental Protocol for IR Spectroscopy
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000 to 400 cm⁻¹.

Number of Scans: 16 to 32 scans.

Resolution: 4 cm⁻¹.

Processing: A background spectrum of the empty sample holder is first recorded and then

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It provides information about the molecular weight and the fragmentation pattern

of a molecule, which aids in its structural elucidation.
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Predicted Mass Spectrum and Fragmentation
For trimethyl(3-methyl-2-butenyl)silane (C₈H₁₈Si), the molecular weight is 142.31 g/mol . The

electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z

142. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations

and silicon-containing fragments.

Key Predicted Fragments:

m/z Ion

142 [M]⁺

127 [M - CH₃]⁺

73 [Si(CH₃)₃]⁺

69 [C₅H₉]⁺ (prenyl cation)

Interpretation of the Mass Spectrum
m/z 142: The molecular ion peak, which confirms the molecular weight of the compound.

m/z 127: A prominent peak resulting from the loss of a methyl radical (•CH₃) from the

molecular ion. This is a common fragmentation pathway for trimethylsilyl compounds.

m/z 73: This is often the base peak in the spectrum and corresponds to the stable

trimethylsilyl cation, [Si(CH₃)₃]⁺.

m/z 69: This peak arises from the cleavage of the Si-C bond, leading to the formation of the

stable prenyl cation.

Proposed Fragmentation Pathway
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Caption: Proposed mass spectrometry fragmentation pathway for trimethyl(3-methyl-2-

butenyl)silane.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced via direct injection or through a gas

chromatograph (GC-MS). GC-MS is preferred for its ability to separate the analyte from any

impurities.

Instrument: A mass spectrometer with an electron ionization (EI) source.

Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 40-200.

GC Conditions (for GC-MS):

Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

comprehensive and unambiguous structural characterization of trimethyl(3-methyl-2-

butenyl)silane. Each technique offers unique and complementary information, allowing for a

detailed understanding of the molecule's connectivity, functional groups, and fragmentation

behavior. The predicted and interpreted data presented in this guide serve as a valuable

reference for researchers working with this important organosilane reagent, ensuring its correct

identification and use in synthetic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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